Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-2-yl)methyl)carbamate
Description
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-2-yl)methyl)carbamate is a piperidine-based carbamate derivative featuring a 2,4-dichloropyrimidine substituent. Notably, indicates that this compound has been discontinued in commercial catalogs (e.g., CymitQuimica) in specific quantities (100 mg and 250 mg), suggesting challenges in synthesis, scalability, or demand .
The Boc group serves as a protective moiety for amines, enabling selective functionalization of the piperidine scaffold.
Properties
Molecular Formula |
C16H24Cl2N4O2 |
|---|---|
Molecular Weight |
375.3 g/mol |
IUPAC Name |
tert-butyl N-[[1-[(2,4-dichloropyrimidin-5-yl)methyl]piperidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C16H24Cl2N4O2/c1-16(2,3)24-15(23)20-9-12-6-4-5-7-22(12)10-11-8-19-14(18)21-13(11)17/h8,12H,4-7,9-10H2,1-3H3,(H,20,23) |
InChI Key |
BTEAVVBDPRQPSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCCN1CC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-2-yl)methyl)carbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring can be synthesized through a series of reactions involving chlorination and methylation.
Piperidine ring formation: The piperidine ring is introduced through a cyclization reaction.
Carbamate formation: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the piperidine ring.
Reduction: Reduction reactions can be performed on the pyrimidine ring to modify its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Anticancer Properties
Recent studies indicate that derivatives of this compound exhibit notable anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines. For instance, related compounds have shown significant cytotoxicity against specific tumor cells compared to standard chemotherapeutics.
Immunomodulatory Effects
The compound has also been investigated for its immunomodulatory effects. Research has shown that it can enhance immune cell responses against tumor cells through inhibition of the PD-1/PD-L1 pathway. This suggests its potential as an immunotherapeutic agent in cancer treatment.
Case Study 1: PD-L1 Inhibition
A doctoral thesis explored the biological activity of several piperidine derivatives including this compound. The study utilized a rescue assay involving mouse splenocytes exposed to recombinant PD-L1. Results indicated that the compound significantly restored immune function at specific concentrations, suggesting its role as a PD-L1 inhibitor.
Case Study 2: Cytotoxicity in Cancer Cells
Another investigation tested the compound against various cancer cell lines and found it exhibited dose-dependent cytotoxicity. The IC50 values indicated effective inhibition of cell proliferation at nanomolar concentrations, aligning with findings from studies on similar piperidine compounds.
Data Tables
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis in cancer cell lines |
| Immunomodulatory | Enhances splenocyte activity against tumors |
Mechanism of Action
The mechanism of action of tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in drug development, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-2-yl)methyl)carbamate
- Core Modification : Replaces the six-membered piperidine ring with a five-membered pyrrolidine ring.
- Synthetic Relevance : Similar synthetic routes (e.g., alkylation of pyrrolidine with dichloropyrimidine derivatives) may apply, but yields or purity could differ due to steric constraints.
Analogues with Varied Pyrimidine Substituents
Tert-butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate
- Substituent Modification : Features a 5-fluoro-4-hydroxy-6-methylpyrimidine group instead of 2,4-dichloropyrimidine.
- Impact : The fluorine atom enhances electronegativity and metabolic stability, while the hydroxy group introduces hydrogen-bonding capability. These changes may improve solubility or target affinity compared to the dichloro analog .
- Safety Data : This compound has a documented safety profile (), including hazards requiring medical consultation, which may differ from the dichloro derivative due to reduced halogen content .
Tert-butyl benzyl(4-((5-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)bicyclo[2.2.2]octan-1-yl)carbamate
- Complexity : Incorporates a bicyclo[2.2.2]octane system and a triisopropylsilyl-protected pyrrolopyridine group.
- Impact : The bulky bicyclic framework and silyl group enhance steric hindrance, likely reducing reactivity but improving selectivity in multi-step syntheses .
Analogues with Alternative Functional Groups
Tert-butyl (1-acetylpiperidin-4-yl)carbamate
- Functional Group : Substitutes the dichloropyrimidine with an acetylated piperidine.
- Synthesis : details its synthesis via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM, achieving ~85% yield in parallel batches .
- Utility : The acetyl group may serve as a precursor for further derivatization (e.g., deprotection to free amines).
Tert-butyl (5-pivalamidopyridin-3-yl)methylcarbamate
- Substituent : Features a pivalamido group on a pyridine ring.
Data Tables
Table 2: Electronic and Functional Effects of Substituents
Research Findings and Implications
- Analogs with fluorine or hydroxy groups () may offer improved ADMET profiles .
- Structural Insights : Piperidine-to-pyrrolidine substitutions () highlight the trade-off between conformational flexibility and steric demand, critical for drug design .
Biological Activity
Tert-butyl ((1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-2-yl)methyl)carbamate (CAS Number: 1420870-25-2) is a compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C15H22Cl2N4O2 |
| Molecular Weight | 361.27 g/mol |
| CAS Number | 1420870-25-2 |
The compound exhibits biological activity primarily through its interaction with specific biological targets, including kinases and receptors involved in various signaling pathways. The presence of the piperidine moiety suggests potential interactions with neurotransmitter systems, while the dichloropyrimidine component may enhance selectivity towards certain targets.
Biological Activity
- Anticancer Properties : Research indicates that compounds with similar structures to this compound have shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer cell proliferation. For instance, studies on related pyrimidine derivatives have demonstrated inhibitory effects on key kinases such as BTK (Bruton’s tyrosine kinase), which plays a crucial role in B-cell signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar pyrimidine derivatives have been evaluated for their efficacy against various bacterial strains, showing significant inhibition zones in agar diffusion tests .
- Neuroprotective Effects : The piperidine structure is often associated with neuroactive compounds. Initial investigations into the neuroprotective effects of related compounds indicate potential benefits in models of neurodegeneration, possibly through modulation of neurotransmitter levels or receptor activity .
Case Study 1: Inhibition of BTK Activity
A study focused on the synthesis and biological evaluation of small-molecule inhibitors targeting BTK found that similar compounds exhibited IC50 values in the nanomolar range, indicating potent inhibition of BTK activity. This inhibition is crucial for therapeutic strategies against B-cell malignancies .
Case Study 2: Antimicrobial Screening
In a screening program aimed at discovering new antimicrobial agents, this compound was tested against several strains of bacteria. Results indicated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
